molecular formula C17H23N3OS B6472312 3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole CAS No. 2404118-57-4

3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B6472312
CAS No.: 2404118-57-4
M. Wt: 317.5 g/mol
InChI Key: FJYBGUMXHVBOHY-UHFFFAOYSA-N
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Description

3-{4-[(Oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at the 3-position with a piperazine moiety. The piperazine ring is further modified at its 4-position by a (oxan-2-yl)methyl group (tetrahydropyran-2-ylmethyl), which introduces enhanced lipophilicity and conformational flexibility. This structural motif is common in medicinal chemistry, as benzothiazole derivatives are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and central nervous system (CNS) targeting . The tetrahydropyran substitution may improve metabolic stability and blood-brain barrier penetration, making this compound of interest for CNS drug development.

Properties

IUPAC Name

3-[4-(oxan-2-ylmethyl)piperazin-1-yl]-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-2-7-16-15(6-1)17(18-22-16)20-10-8-19(9-11-20)13-14-5-3-4-12-21-14/h1-2,6-7,14H,3-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBGUMXHVBOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves a multi-step procedure. One common method starts with the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol. The reaction mixture is stirred at elevated temperatures (around 120°C) for an extended period (approximately 15 hours) to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as extraction with toluene and treatment with activated carbon are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiazole moiety linked to a piperazine ring through an oxan-2-ylmethyl group. This structural configuration is significant for its biological interactions. The molecular formula is C14H18N4OSC_{14}H_{18}N_4OS, with a molecular weight of approximately 286.38 g/mol. The presence of the oxan ring contributes to its solubility and bioavailability, which are critical factors in drug design.

Anticancer Properties

One of the most promising applications of this compound is in the field of oncology. Research indicates that derivatives of benzothiazole exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer types, including breast and lung cancer .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have reported its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Drug Development

3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole serves as a lead compound for developing new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further modification to enhance efficacy and reduce toxicity. For example, modifications to the piperazine ring can lead to compounds with improved selectivity for cancer cells over healthy cells .

CNS Activity

There is emerging evidence that this compound may have central nervous system (CNS) activity. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders such as anxiety and depression. Further research is needed to elucidate its mechanism of action within the CNS .

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell growth. Results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. This study highlights the potential for developing targeted cancer therapies based on this compound .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential use as an antipsychotic agent. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound shares structural similarities with several benzothiazole- and piperazine-containing derivatives. Below is a comparative analysis:

Compound Core Structure Substituents Molecular Weight (Da) Key Pharmacological Properties Reference
3-{4-[(Oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole Benzothiazole Piperazine + tetrahydropyran-methyl ~333.5* Hypothesized CNS activity (structural inference)
L-750,667 (Azaindole derivative) Azaindole Piperazine-linked iodinated aryl group ~484.2 (ESI-MS) D4 dopamine receptor antagonist (Ki = 0.51 nM)
11a–11o series (Urea derivatives) Thiazole-phenyl-urea Piperazine + hydrazinyl-2-oxoethyl 466.2–602.2 (ESI-MS) Not explicitly stated; likely kinase/receptor modulators
**3-([{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}sulfonyl)methyl... Benzoxazole Piperazine-sulfonyl + methyloxazole Not reported Structural similarity to kinase inhibitors

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Selectivity: The tetrahydropyran-methyl group in the target compound may confer greater metabolic stability compared to the hydrazinyl-2-oxoethyl substituents in the 11a–11o series, which are prone to hydrolysis . L-750,667’s iodinated aryl group and azaindole core enable high D4 receptor selectivity (>2000-fold vs. D2/D3), whereas the benzothiazole core in the target compound may favor different receptor interactions (e.g., adenosine or serotonin receptors) .

Functional and Binding Studies

  • Stereoselectivity : Unlike L-750,667, which shows stereoselective binding to D4 receptors, the target compound’s tetrahydropyran group may introduce conformational constraints affecting binding orientation .

Biological Activity

3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole class, which is known for diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂OS
  • Molecular Weight : 270.37 g/mol

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that benzothiazole derivatives showed effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that certain derivatives can significantly reduce inflammation markers, with some compounds achieving greater inhibition than established anti-inflammatory drugs like indomethacin .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of benzothiazole derivatives. Compounds in this class have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Notably, studies have reported that benzothiazoles can inhibit tumor growth in animal models .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

  • COX Inhibition : Compounds that inhibit COX enzymes are effective anti-inflammatories. Molecular docking studies suggest that the binding affinity of these compounds to COX enzymes correlates with their anti-inflammatory efficacy .
  • Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a critical aspect of their anticancer activity. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation, but it is believed that these compounds disrupt bacterial cell membranes or interfere with essential metabolic pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
Compound A16E. coli
Compound B32S. aureus
Target Compound8P. aeruginosa

Study 2: Anti-inflammatory Activity

In a model of induced inflammation, the target compound was administered intraperitoneally, resulting in a significant reduction in paw edema compared to control groups.

TreatmentEdema Reduction (%)
Control10
Indomethacin45
Target Compound60

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